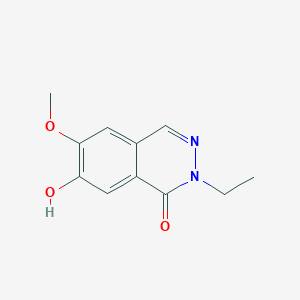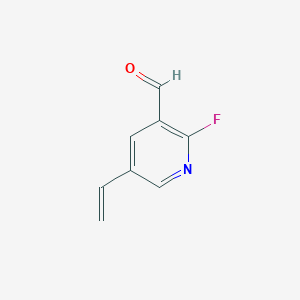
4-Bromo-2-(2-fluorophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-fluorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-(2-fluorophenyl)thiophene involves a Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 2-bromothiophene and 2-fluorophenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Another method involves the coupling of 2-bromothiophene with p-bromofluorobenzene, followed by a Friedel-Crafts reaction with 2-methyl-5-bromobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for high yield, purity, and cost-effectiveness. For example, using cheaper and more accessible raw materials like p-bromofluorobenzene and 2-methyl-5-bromobenzoic acid can make the process more economical .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-fluorophenyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with different boronic acids can yield various substituted thiophenes .
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-fluorophenyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Organic Electronics: Plays a role in the fabrication of organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-fluorophenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary widely based on the specific compound it is part of .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative used in similar coupling reactions.
2-(4-Fluorophenyl)thiophene: Lacks the bromine substituent but shares the fluorophenyl group.
Uniqueness
4-Bromo-2-(2-fluorophenyl)thiophene is unique due to the presence of both bromine and fluorophenyl substituents, which can impart distinct electronic and steric properties. These properties can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Fórmula molecular |
C10H6BrFS |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
4-bromo-2-(2-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6BrFS/c11-7-5-10(13-6-7)8-3-1-2-4-9(8)12/h1-6H |
Clave InChI |
HJYZHAHVKCSCAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CS2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)


![1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13188797.png)
![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)

![Methyl 3-{[bis(propan-2-yl)carbamoyl]sulfanyl}thiophene-2-carboxylate](/img/structure/B13188850.png)
